molecular formula C12H19BrN2O2S B2356274 Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide CAS No. 2089258-51-3

Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B2356274
CAS No.: 2089258-51-3
M. Wt: 335.26
InChI Key: CPQCDOSOOHIBDS-UHFFFAOYSA-N
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Description

Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with the molecular formula C12H18N2O2S·HBr. It is a derivative of piperidine and thiazole, which are both significant in medicinal chemistry due to their biological activities. This compound is often used in research and development within the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions. Piperidine can react with alkyl halides to form the desired piperidine derivative.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

    Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted piperidine and thiazole derivatives.

Scientific Research Applications

Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiazole ring can bind to enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-methanol share structural similarities.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and thiazole-4-carboxylic acid are structurally related.

Uniqueness

Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide is unique due to the combination of the piperidine and thiazole rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.BrH/c1-2-16-12(15)10-8-17-11(14-10)7-9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQCDOSOOHIBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2CCNCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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